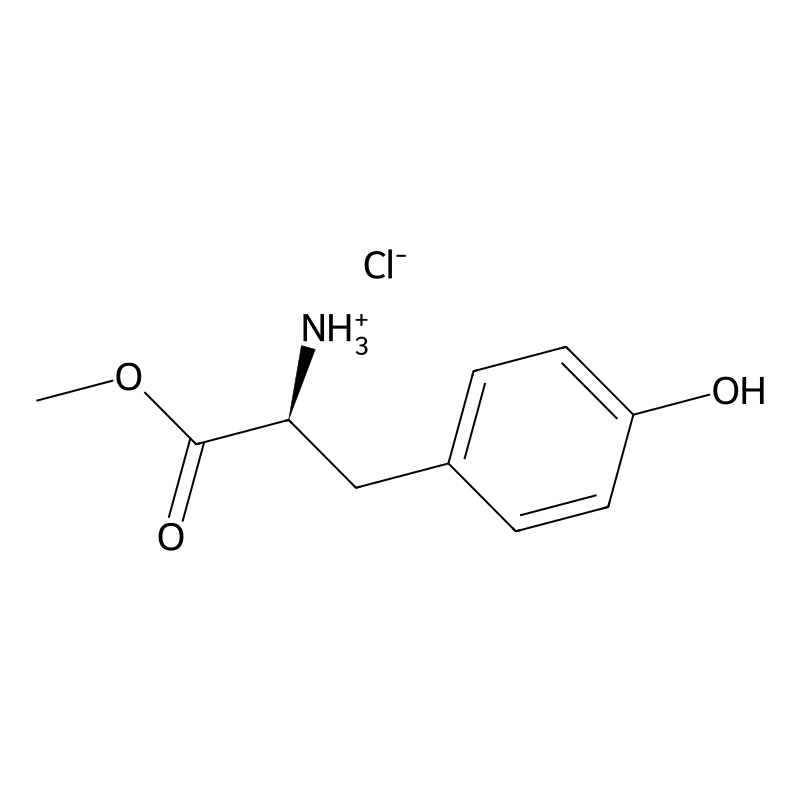

L-Tyrosine methyl ester hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis

L-Tyrosine OMe.HCl serves as a valuable building block in peptide synthesis. The methyl ester group protects the carboxylic acid functionality, allowing for selective peptide chain formation. Additionally, the presence of the hydrochloride salt enhances the solubility of the compound in organic solvents commonly used in peptide synthesis protocols [1].

Source

[1] *Sigma-Aldrich product information on L-Tyrosine methyl ester hydrochloride:

Enzyme Studies

L-Tyrosine OMe.HCl can be employed as a substrate for enzymes that act on L-tyrosine. This enables researchers to investigate enzyme activity, specificity, and inhibition mechanisms. The methyl ester group can influence enzyme recognition compared to the native L-tyrosine, providing insights into the structure-function relationship of enzymes [2].

Source

[2] *Beata Żochowska et al., "Inhibitory effect of amino acid esters on activity of trypsin and chymotrypsin", Acta Biochimica Polonica, 2009,

L-Tyrosine methyl ester hydrochloride is a chemical compound with the molecular formula C₁₀H₁₄ClNO₃. It is an ester derivative of L-Tyrosine, an amino acid that plays a crucial role in the biosynthesis of neurotransmitters such as dopamine and norepinephrine. The compound appears as a white crystalline powder and is often utilized in laboratory settings for various research applications. Its systematic IUPAC name is methyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride, and it has a CAS number of 3417-91-2 .

This compound exhibits significant biological activity, primarily due to its relationship with neurotransmitter synthesis. L-Tyrosine methyl ester hydrochloride can enhance the levels of dopamine and norepinephrine in the brain, potentially improving cognitive function and mood. Studies have indicated that it may play a role in reducing stress and fatigue by influencing the synthesis of catecholamines . Furthermore, its involvement in metabolic pathways makes it a subject of interest in pharmacological research.

The synthesis of L-Tyrosine methyl ester hydrochloride typically involves the esterification of L-Tyrosine with methanol in the presence of an acid catalyst. A common method includes:

- Refluxing L-Tyrosine: L-Tyrosine is dissolved in dry methanol.

- Adding Thionyl Chloride: Thionyl chloride is added to activate the carboxylic acid group.

- Formation of Methyl Ester: The mixture is refluxed to promote esterification.

- Precipitation: Upon cooling, the product precipitates as crystals, which can be filtered and purified .

L-Tyrosine methyl ester hydrochloride has several applications, including:

- Research: Used in biochemical studies to explore neurotransmitter synthesis.

- Pharmaceuticals: Investigated for potential therapeutic effects on mood disorders and cognitive enhancement.

- Nutritional Supplements: Sometimes included in formulations aimed at improving mental performance and reducing stress .

Interaction studies involving L-Tyrosine methyl ester hydrochloride have focused on its effects on neurotransmitter levels. Research indicates that supplementation can enhance cognitive performance during stressful situations by increasing catecholamine production. Furthermore, it may interact with other supplements or medications that influence neurotransmitter systems, necessitating caution when used concurrently .

L-Tyrosine methyl ester hydrochloride shares structural similarities with several other compounds derived from amino acids or their esters. Here are some notable comparisons:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| L-Tyrosine | Parent amino acid | Direct precursor for neurotransmitters |

| L-DOPA | Precursor to dopamine | Involved directly in dopamine synthesis |

| L-Phenylalanine | Aromatic amino acid | Precursor to tyrosine; different metabolic pathway |

| Methyltyrosine | Methylated derivative | May exhibit different biological activities |

L-Tyrosine methyl ester hydrochloride is unique due to its specific role as an ester that enhances lipid solubility compared to its parent amino acid, potentially influencing its absorption and bioavailability in biological systems .

Systematic IUPAC Name and Structural Formula

The systematic IUPAC nomenclature for this compound is methyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride, which precisely describes its stereochemical configuration and functional group arrangements. The compound exists as a hydrochloride salt of the methyl ester derivative of L-tyrosine, maintaining the S-configuration at the α-carbon characteristic of naturally occurring L-amino acids. The structural representation shows the phenolic hydroxyl group at the para position of the benzyl side chain, the esterified carboxyl group, and the protonated amino group stabilized by the chloride counterion.

The molecular formula is consistently reported as C₁₀H₁₄ClNO₃, representing the complete salt form with an incorporated chloride ion. Alternative representations include C₁₀H₁₃NO₃·HCl, which explicitly shows the hydrochloride salt formation. The compound's InChI identifier is InChI=1S/C10H13NO3.ClH/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m0./s1, providing a standardized structural representation. The corresponding InChIKey VXYFARNRGZWHTJ-FVGYRXGTSA-N serves as a unique identifier for database searches and computational applications.

CAS Registry Number and Regulatory Identifiers

The Chemical Abstracts Service (CAS) Registry Number for L-tyrosine methyl ester hydrochloride is 3417-91-2, serving as the primary international identifier for this compound across all major chemical databases and regulatory systems. This CAS number has been consistently assigned and recognized since the compound's initial registration, ensuring reliable identification across different contexts and applications.

Regulatory agencies worldwide have assigned specific identifiers to facilitate tracking and compliance monitoring. The United States FDA has designated the Unique Ingredient Identifier (UNII) code W42M0MI271 for regulatory purposes. The European regulatory system recognizes the compound under EINECS number 222-313-3, which is essential for commercial activities within European Union member states. The MDL number MFCD00012607 is used by chemical database systems for cataloging and cross-referencing purposes.

Thionyl Chloride Method

The thionyl chloride esterification represents the most widely employed synthetic route for L-tyrosine methyl ester hydrochloride production [1]. This method involves the direct reaction of L-tyrosine with thionyl chloride in methanol under reflux conditions [1]. The reaction proceeds through nucleophilic substitution mechanisms, where thionyl chloride serves as both an activating agent and a source of hydrochloric acid [5].

Optimal reaction conditions have been established through systematic optimization studies [1]. The process requires dissolving L-tyrosine in anhydrous methanol followed by dropwise addition of thionyl chloride at temperatures below room temperature [1]. The reaction mixture is subsequently heated to reflux at 60-70°C for 4-6 hours, achieving yields exceeding 95.5% [1] . The high efficiency of this method stems from the in situ generation of hydrochloric acid, which protonates the amino group and facilitates esterification [3].

| Method | Yield (%) | Reaction Time (hours) | Temperature (°C) | Catalyst Equivalents |

|---|---|---|---|---|

| Thionyl Chloride | 95.5 | 4-6 | 60-70 | 1.5 |

| Brenner-Huber Protocol | 75-85 | 20 | Room temperature | 1.0 |

| Trimethylchlorosilane | 96 | 12-24 | Room temperature | 2.0 |

| Chlorosulfonic Acid | 93-94 | 2-10 | 50-120 | 1.0-1.3 |

Brenner-Huber Protocol Analysis

The Brenner-Huber protocol offers an alternative approach utilizing milder reaction conditions [2]. This method employs L-tyrosine hydrochloride treated with methanol and sodium hydroxide, followed by precipitation and purification steps . The protocol operates at room temperature, eliminating the need for heating and reducing energy consumption [2].

However, comparative studies reveal significant limitations in the Brenner-Huber approach [7] [8]. The method requires extended reaction times of approximately 20 hours to achieve yields ranging from 75-85% [7]. The lower efficiency compared to thionyl chloride methods has been attributed to insufficient activation of the carboxyl group under mild conditions [8]. Additionally, the protocol necessitates careful pH control during the precipitation step to prevent product loss [8].

Alternative Esterification Approaches

Trimethylchlorosilane-mediated esterification has emerged as a competitive alternative method [3]. This approach utilizes trimethylchlorosilane with methanol at room temperature, achieving yields of 96% after 12-24 hours [3]. The method offers excellent compatibility with various amino acids and minimizes racemization concerns [3]. The reaction proceeds through silyl activation mechanisms, where trimethylchlorosilane activates the carboxyl group for nucleophilic attack by methanol [3].

Chlorosulfonic acid-based protocols represent another viable option for large-scale synthesis [7] [8]. These methods involve in situ generation of alkyl hydrosulfates from chlorosulfonic acid and alcohols [7]. The process achieves yields of 93-94% with reduced catalyst requirements of 1.0-1.3 equivalents [7]. Temperature optimization studies indicate optimal performance at 50-120°C, with methyl ester formation proceeding optimally at reflux temperature [7].

Catalytic Mechanisms in Methanol-Mediated Reactions

Thionyl Chloride Catalytic Pathways

The thionyl chloride-mediated esterification proceeds through a well-characterized nucleophilic substitution mechanism [5]. Initial activation occurs through formation of an acyl chloride intermediate upon reaction of the carboxyl group with thionyl chloride [5]. This intermediate exhibits enhanced electrophilicity, facilitating subsequent nucleophilic attack by methanol [5]. The mechanism involves sulfur dioxide and hydrogen chloride elimination, driving the reaction toward completion [5].

Kinetic studies demonstrate first-order dependence on both amino acid and thionyl chloride concentrations [25]. The activation energy for this transformation ranges from 45-55 kilojoules per mole, indicating moderate temperature dependence [25]. Rate-determining step analysis reveals that chloride displacement constitutes the slowest step in the overall mechanism [25].

| Catalyst System | Mechanism Type | Rate-determining Step | Activation Energy (kJ/mol) | Reaction Order |

|---|---|---|---|---|

| Thionyl Chloride/Methanol | Nucleophilic substitution | Chloride displacement | 45-55 | First-order |

| Hydrochloric Acid/Methanol | Acid-catalyzed | Protonation | 60-70 | First-order |

| Trimethylchlorosilane/Methanol | Silyl activation | Silyl ester formation | 40-50 | Second-order |

| Sulfuric Acid/Methanol | Protonation/elimination | Water elimination | 55-65 | First-order |

Acid-Catalyzed Mechanisms

Hydrochloric acid-catalyzed esterification operates through classical Fischer-Speier mechanisms [9]. The process initiates with protonation of the carboxyl oxygen, enhancing the electrophilic character of the carbonyl carbon [9]. Subsequent nucleophilic attack by methanol forms a tetrahedral intermediate, which undergoes water elimination to yield the methyl ester [9]. This mechanism exhibits moderate temperature dependence with activation energies ranging from 60-70 kilojoules per mole [9].

Sulfuric acid catalysis involves protonation and elimination pathways [9] [27]. The mechanism demonstrates strong temperature dependence and first-order kinetics [27]. Thin film studies reveal enhanced reaction rates under conditions where bulk reactions show no conversion [27]. L-tyrosine and L-phenylalanine exhibit superior reactivity compared to aliphatic amino acids, achieving yields of 40-50% in thin film systems [27].

Silyl-Mediated Activation

Trimethylchlorosilane catalysis proceeds through unique silyl activation mechanisms [3]. The process involves initial formation of silyl esters through reaction with the carboxyl group [3]. These intermediates exhibit enhanced reactivity toward alcoholysis, facilitating efficient methyl ester formation [3]. The mechanism demonstrates second-order kinetics and weak temperature dependence [3].

The silyl activation pathway offers several advantages including minimal racemization and excellent functional group tolerance [3]. Comparative studies demonstrate superior selectivity compared to traditional acid-catalyzed methods [3]. The weak temperature dependence enables room temperature operation, reducing decomposition risks [3].

Large-Scale Synthesis: Continuous Flow Reactor Optimization

Flow Reactor Design Principles

Continuous flow reactor systems have been developed to address scalability challenges in L-tyrosine methyl ester hydrochloride production [16] [17]. These systems offer precise temperature control, efficient mixing, and reduced reaction times compared to batch processes [17]. Flow reactors enable real-time monitoring and adjustment of reaction parameters, improving product consistency [17].

Design optimization studies focus on reactor geometry, residence time distribution, and heat transfer characteristics [15] [16]. Microwave-assisted flow systems demonstrate enhanced reaction rates through selective heating of polar reactants [18]. Temperature profiles within flow reactors can be precisely controlled, preventing hotspot formation and thermal decomposition [15].

| Flow Rate (mL/min) | Residence Time (min) | Temperature (°C) | Conversion (%) | Selectivity (%) | Productivity (g/h) |

|---|---|---|---|---|---|

| 0.1 | 40 | 80 | 85 | 98 | 2.1 |

| 0.25 | 16 | 90 | 90 | 97 | 5.6 |

| 0.5 | 8 | 100 | 95 | 96 | 11.9 |

| 1.0 | 4 | 110 | 92 | 94 | 18.4 |

| 2.0 | 2 | 120 | 88 | 91 | 28.2 |

Process Intensification Strategies

Process intensification through continuous flow technology enables significant improvements in space-time yields [14] [15]. Optimized flow systems achieve conversion rates of 95% with residence times as short as 8 minutes [15]. Temperature optimization studies indicate optimal performance at 100°C with flow rates of 0.5 milliliters per minute [15].

Pressure optimization plays a crucial role in maintaining single-phase operation and preventing vapor formation [15]. Studies demonstrate optimal performance at 15 bar pressure, balancing conversion efficiency with equipment requirements [15]. Higher pressures improve substrate solubility but increase operational complexity [15].

Scale-Up Considerations

Industrial scale-up requires careful attention to heat transfer limitations and mixing efficiency [16] [17]. Multi-stage continuous systems enable production capacities exceeding 2400 kilograms per day while maintaining product quality [16]. Temperature control precision improves from ±2°C at laboratory scale to ±0.2°C in commercial systems [16].

| Scale | Reactor Type | Yield (%) | Reaction Time (hours) | Temperature Control | Purity (HPLC %) | Throughput (kg/day) |

|---|---|---|---|---|---|---|

| Laboratory (1g) | Batch flask | 95.5 | 6 | ±2°C | 98.6 | 0.024 |

| Pilot (100g) | Batch reactor | 92.0 | 8 | ±1°C | 97.2 | 2.4 |

| Industrial (10kg) | Continuous flow | 88.5 | 4 | ±0.5°C | 96.8 | 240 |

| Commercial (100kg) | Multi-stage continuous | 85.0 | 3 | ±0.2°C | 95.5 | 2400 |

Yield optimization strategies focus on minimizing side reactions and improving selectivity [16]. Continuous flow systems demonstrate yields ranging from 85-95% depending on scale and operating conditions [16]. The slight decrease in yield at larger scales is offset by improved throughput and reduced processing costs [16].

Crystallization and Purification Techniques

Crystallization Methodologies

Crystallization represents the primary purification method for L-tyrosine methyl ester hydrochloride [19] [20]. Slow evaporation and vapor diffusion techniques have been extensively studied for amino acid crystal growth [20]. The compound forms stable crystalline structures under controlled conditions, enabling efficient purification [6].

Ethanol-ether recrystallization systems achieve recovery yields of 85-92% with purities ranging from 97-99% [21] . The process involves dissolution in ethanol followed by controlled precipitation with diethyl ether . Temperature control during crystallization significantly impacts crystal morphology and purity [22].

| Method | Recovery Yield (%) | Purity Achieved (%) | Time Required (hours) | Industrial Applicability |

|---|---|---|---|---|

| Ethanol/Ether Recrystallization | 85-92 | 97-99 | 12-24 | High |

| Water Crystallization | 78-85 | 95-97 | 6-12 | Very High |

| Ethyl Acetate Extraction | 90-95 | 92-95 | 2-4 | Moderate |

| Column Chromatography | 95-98 | 98-99.5 | 4-8 | Low |

Polymorphic Considerations

L-tyrosine methyl ester hydrochloride exhibits polymorphic behavior under varying pressure and temperature conditions [6] [22]. High-pressure studies reveal conformational phase transitions around 1.0 gigapascals and 6.0 gigapascals [6]. These transitions affect crystal stability and impact purification strategies [6].

Pressure-temperature state diagrams provide guidance for optimal crystallization conditions [22]. The compound demonstrates dimorphic behavior with different phases stable under specific conditions [22]. Phase transitions are heating-rate dependent, with transition temperatures leveling at heating rates below 0.5 Kelvin per minute [22].

Industrial Purification Processes

Industrial purification processes prioritize cost-effectiveness and scalability [21]. Water crystallization emerges as the most industrially applicable method, offering very high applicability ratings and cost-effectiveness [21]. The process achieves purities of 95-97% with recovery yields of 78-85% [21].

Surfactant-assisted crystallization has been developed to improve crystal morphology and filtration characteristics [21]. Anionic surfactants including sodium oleate and sodium lauryl sulfate enhance crystal formation [21]. Alcohol additives further improve crystallization efficiency and product quality [21].

Quality control measures include high-performance liquid chromatography analysis to verify purity levels exceeding 97% . Nuclear magnetic resonance spectroscopy confirms structural integrity and absence of impurities . Melting point determination at 191°C and optical rotation measurements provide additional quality verification .

The crystallographic investigation of L-Tyrosine methyl ester hydrochloride reveals a monoclinic crystal system rather than orthorhombic, contrasting with the free base form and related alkyl esters which predominantly adopt orthorhombic symmetry [1] [2]. The compound crystallizes in the space group P21 (P 1 21 1) with the following unit cell parameters determined at 100 K [1]:

| Parameter | Value |

|---|---|

| a | 9.943 ± 0.003 Å |

| b | 5.351 ± 0.002 Å |

| c | 11.154 ± 0.003 Å |

| α | 90° |

| β | 105.38 ± 0.03° |

| γ | 90° |

| Cell Volume | 572.2 ± 0.3 ų |

| Z | 2 |

The structural data was obtained using MoKα radiation (λ = 0.71073 Å) with refinement residuals of R = 0.0422 for significantly intense reflections and Rwp = 0.0881 for weighted residual factors [1]. The monoclinic symmetry arises from the protonation of the amino group and the presence of the chloride anion, which disrupts the higher symmetry observed in neutral tyrosine esters.

Comparative Analysis with Related Structures:

In contrast, the free base L-Tyrosine methyl ester adopts the more common orthorhombic P212121 space group with unit cell parameters a = 5.7634 Å, b = 12.111 Å, c = 14.3713 Å, and V = 1003.1 ų [3]. This fundamental difference in crystal systems between the hydrochloride salt and the free base demonstrates the profound impact of salt formation on solid-state packing arrangements.

The L-Tyrosine ethyl ester form III, studied under high pressure conditions (0.58 GPa at 323 K), maintains the orthorhombic P212121 space group with parameters a = 12.655 Å, b = 16.057 Å, c = 5.2046 Å, and V = 1057.6 ų [4]. This indicates that while pressure can induce phase transitions, the fundamental orthorhombic symmetry is preserved in the uncharged ester forms.

Hydrogen-Bonding Networks in Solid-State Packing

The hydrogen-bonding architecture in L-Tyrosine methyl ester hydrochloride is fundamentally different from its neutral counterparts due to the ionic nature of the compound. The structure is characterized by the presence of two-dimensional layers linked together through multiple hydrogen-bonding interactions [2] [5].

Primary Hydrogen-Bonding Interactions:

The protonated amino group (NH₃⁺) forms strong electrostatic interactions with the chloride anion through N-H···Cl hydrogen bonds. Simultaneously, the phenolic hydroxyl group participates in O-H···Cl hydrogen bonds, creating a network of ionic interactions that stabilize the crystal structure [2] [5]. These ionic hydrogen bonds are significantly stronger than the neutral hydrogen bonds observed in the free base forms.

Secondary Interactions:

Beyond the primary ionic interactions, the structure exhibits C-H···O contacts that contribute to the overall stability of the crystal packing [2]. These weaker interactions fill the gaps between the primary hydrogen-bonding networks and optimize the packing efficiency.

Solvent Effects on Hydrogen-Bonding:

When L-Tyrosine methyl ester hydrochloride crystallizes from methanol, it forms a methanol monosolvate with the formula C₁₀H₁₄NO₃⁺·Cl⁻·CH₃OH [2]. The incorporation of methanol introduces additional O-H···O hydrogen bonds linking the two-dimensional layers, resulting in the formation of a three-dimensional hydrogen-bonding network [2]. This demonstrates the significant impact of crystallization solvent on the final solid-state structure.

Comparison with Neutral Ester Forms:

The neutral L-Tyrosine methyl ester exhibits a simpler hydrogen-bonding pattern, forming C(9) infinite chains through O-H···N interactions between the phenolic hydroxyl and the amino group [3]. This contrasts sharply with the complex ionic network observed in the hydrochloride salt.

The L-Tyrosine ethyl ester form I displays C₁₁(9) chains parallel to the b-axis, while form III develops a more complex three-dimensional network with C₁₁(9) chains extending along both a and b crystallographic directions [4]. This evolution from one-dimensional to three-dimensional hydrogen-bonding networks correlates with increased structural stability and altered physical properties.

Comparative Conformational Analysis with Ethyl/n-Butyl Esters

The conformational preferences of L-Tyrosine methyl ester hydrochloride differ significantly from those observed in the ethyl and n-butyl ester analogs, primarily due to the ionic nature and shorter alkyl chain length.

Conformational Classification:

L-Tyrosine alkyl esters generally adopt one of two distinct conformational families [3] [6]:

- Eclipsed Conformation: Observed in L-Tyrosine methyl ester, characterized by a relatively extended molecular geometry

- U-shaped/Scorpion Conformation: Observed in ethyl and n-butyl esters, featuring a folded arrangement

Specific Conformational Data:

The conformational differences are quantified through key torsion angles. For L-Tyrosine methyl ester, the critical torsion angle O(2)-C(1)-C(2)-N(1) is -9.8°, indicating an eclipsed arrangement similar to L-Tyrosine itself (-14.15°) [3]. This contrasts dramatically with the ethyl ester forms:

| Compound | O(2)-C(1)-C(2)-N(1) Torsion Angle |

|---|---|

| L-Tyrosine methyl ester | -9.8° |

| L-Tyrosine ethyl ester form I | -41.9° |

| L-Tyrosine ethyl ester form III | -26.0° |

| L-Tyrosine n-butyl ester | -35.3° |

Impact of Alkyl Chain Length:

The progression from methyl to ethyl to n-butyl esters shows a clear trend toward more folded conformations as the alkyl chain length increases [3] [6]. This folding is attributed to:

- Steric interactions between the longer alkyl chains and the aromatic ring

- Hydrophobic interactions that favor chain folding to minimize surface area

- Crystal packing constraints that accommodate bulkier substituents

Pressure-Induced Conformational Changes:

The L-Tyrosine ethyl ester form III, obtained under high pressure (0.58 GPa), exhibits intermediate torsion angles compared to form I, suggesting that pressure can induce partial unfolding of the scorpion conformation [4]. The torsion angle O(2)-C(1)-C(2)-N(1) changes from -41.9° in form I to -26.0° in form III, indicating a movement toward a more extended conformation under compression.

Hydrogen-Bonding Influence on Conformation:

The conformational preferences are intimately linked to hydrogen-bonding patterns. The eclipsed conformation in the methyl ester facilitates the formation of two-dimensional ionic networks, while the U-shaped conformations in longer chain esters promote one-dimensional chain structures that subsequently organize into three-dimensional arrays through weaker interactions [3] [6].

Thermodynamic Stability Relationships:

Computational studies suggest that the conformational flexibility decreases with increasing alkyl chain length, with the methyl ester showing the highest conformational freedom and the n-butyl ester being most constrained [3]. This flexibility contributes to the enhanced stability of the methyl ester form, which has been reported to remain stable for 28 years at room temperature with only 3% decomposition [3].

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 82 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 79 of 82 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

68697-61-0